N-(quinolin-5-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-quinolin-5-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12-10/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDASSXQWMYQGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195238 | |
| Record name | 5-Acetylaminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42464-80-2 | |
| Record name | 5-Acetylaminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042464802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetylaminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System
Electrophilic aromatic substitution (SEAr) on the quinoline ring of N-(quinolin-5-yl)acetamide is predicted to occur preferentially on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. reddit.comimperial.ac.uk The acetamide (B32628) group at the 5-position is an activating, ortho-, para-directing group. Therefore, electrophilic attack is anticipated at positions 6 and 8.
The stability of the resulting cationic intermediate, often referred to as a benzenium or Wheland intermediate, determines the regioselectivity of the reaction. libretexts.orgquimicaorganica.org Attack at positions 5 and 8 is generally favored in quinoline itself because it allows the positive charge to be delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.org Given that the 5-position is already substituted in this compound, the primary sites for electrophilic attack are positions 6 and 8.
Common electrophilic substitution reactions include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Reaction with halogens in the presence of a Lewis acid.
Sulfonation: Treatment with fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Although these reactions can be challenging on deactivated rings.
The general mechanism involves the attack of an electrophile on the aromatic ring to form a sigma complex, followed by the loss of a proton to restore aromaticity. libretexts.org
Nucleophilic Substitution Reactions on the Quinoline Ring
Nucleophilic substitution reactions on the quinoline ring of this compound are more likely to occur on the electron-deficient pyridine ring, especially at positions 2 and 4, provided a suitable leaving group is present. imperial.ac.ukresearchgate.net In the absence of a pre-existing leaving group, nucleophilic aromatic substitution (SNAr) can proceed if a strong nucleophile is used, sometimes leading to the displacement of a hydride ion, as seen in the Chichibabin reaction. imperial.ac.uk
For this compound itself, direct nucleophilic attack on the unsubstituted ring is difficult. However, if the quinoline ring is modified to include a good leaving group, such as a halogen, at the 2- or 4-position, nucleophilic substitution becomes a viable pathway for further functionalization. researchgate.net For instance, a chloro-substituted quinoline can react with various nucleophiles like amines, alkoxides, or thiolates. researchgate.netekb.eg
Oxidation and Reduction Pathways of the Quinoline and Acetamide Moieties
Oxidation: The quinoline ring is relatively resistant to oxidation, but under strong oxidizing conditions, the benzene ring can be cleaved. The amino group of the parent compound, 5-aminoquinoline (B19350), has been shown to undergo oxidative polymerization in the presence of oxidants like ammonium (B1175870) persulfate, leading to oligomeric structures with phenazine-like units. hacettepe.edu.trdergipark.org.tr This suggests that the nitrogen of the acetamide group in this compound could also be susceptible to oxidation, potentially leading to the formation of N-oxide derivatives or other oxidized products. The acetamide moiety itself can be oxidized, although this typically requires harsh conditions. Studies on related compounds like N-acetyl-5-aminosalicylic acid show that oxidation can lead to complex reaction pathways involving intermediates like benzoquinone monoimines. nih.gov
Reduction: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation can selectively reduce the pyridine ring to yield a tetrahydroquinoline derivative. The specific conditions of the reduction (catalyst, pressure, temperature) will determine the extent of reduction. The acetamide group is generally stable to catalytic hydrogenation but can be reduced to an ethylamine (B1201723) group using strong reducing agents like lithium aluminum hydride.
The redox properties of molecules are crucial in understanding their chemical behavior and potential applications. khanacademy.org For instance, the oxidation-reduction properties of N-acetylcysteine, a related acetamide-containing compound, are central to its biological activity. nih.gov
Coordination Chemistry and Metal Complexation Studies
The this compound molecule possesses several potential coordination sites for metal ions, making it an interesting ligand in coordination chemistry. ijpcbs.com The nitrogen atom of the quinoline ring and the oxygen atom of the acetamide carbonyl group are the most likely sites for metal binding, potentially forming chelate complexes. asianpubs.orgmdpi.com The formation of metal complexes can significantly alter the physical and chemical properties of the organic ligand, including its reactivity and biological activity. ijpcbs.com
Studies on similar ligands, such as N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, have shown the formation of stable complexes with various transition metals like Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II). asianpubs.orgresearchgate.net These complexes often exhibit distinct geometries and electronic properties compared to the free ligand. asianpubs.org Similarly, pyrazole-acetamide ligands have been used to create mononuclear coordination complexes with metals like Cadmium and Copper. nih.gov The study of such complexes provides insights into the electronic structure and potential applications of the coordinated ligands.
| Potential Donor Atom | Moiety | Comments |
|---|---|---|
| Quinoline Nitrogen | Pyridine Ring | A primary binding site for many metal ions. |
| Carbonyl Oxygen | Acetamide Group | Can participate in chelation with the quinoline nitrogen. |
| Acetamide Nitrogen | Acetamide Group | Less likely to coordinate due to delocalization of the lone pair with the carbonyl group, but possible with certain metals. |
Synthesis of Hybrid Compounds (e.g., Triazole, Thiadiazole-linked derivatives)
The synthesis of hybrid molecules that incorporate the this compound scaffold with other heterocyclic rings like triazoles and thiadiazoles is a common strategy in medicinal chemistry to develop new compounds with enhanced biological activities. nih.gov These hybrid compounds are often synthesized by first introducing a reactive functional group onto the this compound core, which can then be used to build the second heterocyclic ring.
For example, a common route to thiadiazole derivatives involves the reaction of a thiosemicarbazide (B42300) with a suitable cyclizing agent like acetic anhydride (B1165640). chemmethod.comnih.gov To create a thiadiazole hybrid of this compound, one could envision modifying the acetamide group or the quinoline ring to incorporate a thiosemicarbazide moiety. Similarly, 1,2,4-triazoles can be synthesized from thiosemicarbazide precursors by cyclization in the presence of an acid or base. chemmethod.com
The general approach often involves a multi-step synthesis where this compound is first functionalized, for example, by introducing a chloroacetyl group, which can then react with a suitable precursor to form the desired heterocyclic ring. nih.gov This modular approach allows for the creation of a diverse library of hybrid compounds. mdpi.comisres.org
Regioselective Functionalization for Structure-Activity Relationship Investigations
Regioselective functionalization is a key strategy for exploring the structure-activity relationship (SAR) of this compound. By systematically modifying different positions of the molecule and evaluating the effect on its biological activity, researchers can identify the key structural features required for a desired effect.
For the this compound scaffold, regioselective reactions can be directed to several positions:
The Quinoline Ring: As discussed in section 3.1, electrophilic substitution can be directed to the 6- and 8-positions of the benzene ring. mdpi.com C-H activation is a modern technique that allows for the direct functionalization of specific C-H bonds, offering precise control over the position of substitution. mdpi.com
The Acetamide Group: The methyl group of the acetamide moiety can be functionalized, for example, through alpha-halogenation, to introduce new substituents. The N-H bond of the acetamide can also be a site for derivatization.
Introduction of Substituents: By starting with a substituted 5-aminoquinoline or by modifying the quinoline ring after the acetamide group is in place, a wide variety of derivatives can be prepared.
These regioselective modifications are crucial for optimizing the properties of the lead compound. For example, in the development of AMPA receptor modulators, regioselective synthesis was used to create a library of isoxazole (B147169) derivatives, which allowed for the identification of compounds with improved potency. mdpi.com
| Reaction Type | Target Position(s) | Potential Reagents/Conditions | Purpose |
|---|---|---|---|
| Electrophilic Aromatic Substitution | C6, C8 | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) | Introduce electron-withdrawing or donating groups to modulate electronic properties. |
| Nucleophilic Aromatic Substitution | C2, C4 (with leaving group) | Amines, Alkoxides, Thiolates | Introduce diverse functional groups for SAR studies. |
| C-H Activation | Various C-H bonds | Transition metal catalysts (e.g., Pd, Ru, Cu) | Direct and selective introduction of functional groups. mdpi.com |
| Acetamide N-H Functionalization | Amide Nitrogen | Alkylation or acylation reagents | Modify steric and electronic properties of the side chain. |
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A detailed ¹H NMR analysis of N-(quinolin-5-yl)acetamide would provide chemical shifts, coupling constants, and signal multiplicities for each proton in the molecule. This would allow for the unambiguous assignment of protons on the quinoline (B57606) ring and the acetamido group. However, no published ¹H NMR spectrum with assigned peaks for this compound could be located. For comparative purposes, the precursor 5-aminoquinoline (B19350) exhibits a complex aromatic region, and the introduction of the acetyl group would be expected to induce shifts in the signals of the adjacent aromatic protons.
Table 4.1.1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH | Data not available | Data not available | Data not available |
| H2 | Data not available | Data not available | Data not available |
| H3 | Data not available | Data not available | Data not available |
| H4 | Data not available | Data not available | Data not available |
| H6 | Data not available | Data not available | Data not available |
| H7 | Data not available | Data not available | Data not available |
| H8 | Data not available | Data not available | Data not available |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, a ¹³C NMR spectrum would reveal the chemical shift of each unique carbon atom in this compound, confirming the carbon skeleton. The spectrum would be expected to show signals for the nine carbons of the quinoline ring, the carbonyl carbon, and the methyl carbon of the acetamido group. Specific chemical shift values are essential for a definitive structural confirmation, but this data is not present in the available literature.
Table 4.1.2: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C4a | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| C7 | Data not available |
| C8 | Data not available |
| C8a | Data not available |
| C=O | Data not available |
Application of NMR for Regioisomer Differentiation
NMR spectroscopy is a powerful tool for distinguishing between regioisomers, such as the various N-acetylaminoquinolines (e.g., this compound vs. N-(quinolin-8-yl)acetamide). The distinct electronic environments of the protons and carbons in each isomer would result in unique chemical shifts and coupling patterns in their respective NMR spectra. For instance, the proximity of the acetamido group to different protons on the quinoline ring would lead to characteristic changes in their chemical shifts, allowing for unambiguous identification. However, a specific comparative study detailing these differences for the complete set of N-acetylaminoquinoline isomers using experimental NMR data is not available.
Infrared (IR) Spectroscopy
An IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected absorptions would include N-H stretching and bending vibrations, C=O (amide I) stretching, N-H bending (amide II), C-N stretching, and aromatic C-H and C=C stretching vibrations from the quinoline ring. While the general regions for these absorptions are known, a published spectrum with specific peak frequencies for this compound could not be found.
Table 4.2: Hypothetical IR Absorption Data for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | Data not available |
| C-H (aromatic) | Stretch | Data not available |
| C-H (methyl) | Stretch | Data not available |
| C=O (Amide I) | Stretch | Data not available |
| N-H (Amide II) | Bend | Data not available |
| C=C (aromatic) | Stretch | Data not available |
Mass Spectrometry (MS) for Molecular Mass Determination
Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern. The molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular formula (C₁₁H₁₀N₂O), which is 186.21 g/mol . Common fragmentation pathways would likely involve the loss of the acetyl group or fragments from the quinoline ring. A detailed mass spectrum with the relative abundances of the fragment ions is not available in the reviewed literature.
Table 4.3: Hypothetical Mass Spectrometry Data for this compound
| m/z | Fragment Ion |
|---|---|
| 186 | [M]⁺ |
| Data not available | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound, typically recorded in a suitable solvent, would show absorption bands corresponding to the electronic transitions within the molecule. The quinoline ring system is known to exhibit characteristic π-π* transitions. The position and intensity (molar absorptivity) of these absorption maxima (λ_max) would be valuable for the electronic characterization of the compound. However, no experimental UV-Vis spectral data for this compound has been reported.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial checkpoint for verifying its empirical formula. This method measures the mass percentages of elements such as carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values supports the structural hypothesis and indicates the purity of the synthesized compound.
For this compound, with the molecular formula C₁₁H₁₀N₂O, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 70.95 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 5.42 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.05 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.59 |
| Total | | | | 186.214 | 100.00 |
While specific experimental data for this compound is not detailed in the available literature, studies on analogous and more complex structures containing the quinoline and acetamide (B32628) moieties routinely employ this technique. For instance, in the characterization of a related ligand, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, elemental analysis results were reported to be in concordance with the predicted molecular formula, confirming the successful synthesis of the target structure. researchgate.net This standard practice underscores the importance of elemental analysis in the structural elucidation process of novel organic compounds.
Crystallographic Characterization (e.g., X-ray Diffraction) of Analogous Structures
A closely related structure, N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, has been characterized by X-ray diffraction. researchgate.net The analysis revealed a triclinic crystal system with the space group P1. researchgate.net Such studies provide definitive data on the spatial orientation of the quinoline rings and the conformation of the acetamide linker.
Similarly, the crystal structure of N-(5-iodo-4-phenylthiazol-2-yl)acetamide, which shares the acetamide group, was found to crystallize in the monoclinic space group P2₁/c. nih.gov In this molecule, the dihedral angle between the thiazole (B1198619) and phenyl rings was a key conformational feature. nih.gov Studies on other complex quinoline derivatives have also successfully used X-ray diffraction to confirm molecular structures and analyze intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. nih.govmdpi.com These examples demonstrate that should this compound be crystallized, X-ray diffraction would be the definitive method to elucidate its precise solid-state conformation and intermolecular packing arrangement.
Crystallographic Data for an Analogous Compound: N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide researchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₁₅N₃O₂ |
| Molecular Weight | 329.35 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 8.256 (3) |
| b (Å) | 10.017 (4) |
| c (Å) | 10.181 (4) |
| α (°) | 85.629 (7) |
| β (°) | 85.187 (7) |
| γ (°) | 77.572 (8) |
| Volume (ų) | 817.8 (5) |
Conformational Analysis via Spectroscopic Techniques
The study of structurally related amides, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, demonstrates the utility of NMR spectroscopy in conformational analysis. scielo.br In solution, this compound was shown to exist as a mixture of cis(E) and trans(Z) rotational isomers due to the energy barrier for rotation around the C-N amide bond. scielo.br The presence of these distinct conformers was confirmed by the appearance of separate sets of signals in both ¹H and ¹³C NMR spectra. scielo.br Advanced 2D NMR techniques, like HSQC and HMBC, can be used to assign these signals to their respective isomers. scielo.br
Furthermore, variable temperature (VT) NMR studies can provide information on the energy barriers separating the conformers and the equilibrium thermodynamics. Another relevant technique is Exchange Spectroscopy (EXSY) NMR, which can identify chemical exchange processes between conformers in dynamic equilibrium. acs.org By combining experimental NMR data with theoretical quantum chemical calculations (e.g., Density Functional Theory, DFT), a detailed model of the conformational landscape, including the relative stabilities of different conformers and the transition states connecting them, can be developed. scielo.br These established methodologies would be directly applicable to investigating the conformational behavior of this compound in solution.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
No specific Density Functional Theory (DFT) studies for N-(quinolin-5-yl)acetamide were identified. Such studies would typically involve using quantum mechanics to calculate the molecule's electronic structure, providing insights into its geometry and reactivity. researchgate.netarabjchem.org
Analysis of Electronic Properties and Electrostatic Potential Distributions
Information regarding the electronic properties or molecular electrostatic potential (MEP) maps for this compound is not available in the searched literature. An MEP analysis would typically reveal the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions that are crucial for understanding intermolecular interactions. chemrxiv.orgresearchgate.net
Molecular Docking Simulations
There are no published molecular docking studies featuring this compound as the ligand. Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. semanticscholar.orgresearchgate.net
Prediction of Ligand-Target Binding Affinities
Without docking studies, there are no predicted binding affinities (e.g., docking scores in kcal/mol) for this compound with any biological target. This analysis is fundamental for estimating the strength of the interaction between a ligand and a receptor. researchgate.net
Elucidation of Molecular Binding Modes and Key Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The specific binding modes and key molecular interactions for this compound within a protein's active site have not been described. This level of analysis would detail the precise orientation of the compound and identify important non-covalent interactions like hydrogen bonds or π-π stacking that stabilize the ligand-target complex.
Molecular Dynamics (MD) Simulations
No molecular dynamics (MD) simulation studies for this compound were found. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of a ligand-receptor system. mdpi.comnih.gov
Investigation of Structural and Dynamical Profiles at Target Binding Pockets
Consequently, there is no available research investigating the structural stability and dynamic changes of this compound within a target binding pocket over time. Such an investigation would assess the stability of the binding pose and the flexibility of both the ligand and the protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties and structural features that influence a molecule's potency, QSAR models serve as a valuable predictive tool in the design of novel, more effective therapeutic agents. researchgate.net
For quinoline-based compounds, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including anticancer and antimalarial effects. nih.govnih.gov These models are typically developed by calculating a wide range of molecular descriptors for a set of known active compounds. These descriptors can be categorized into several types, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP).
The process involves creating a training set of molecules with known activities to build the model and a test set of different molecules to validate its predictive power. nih.gov Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like k-nearest neighbors (KNN) and artificial neural networks (ANN), are employed to generate the QSAR equation. nih.govresearchgate.net The quality and predictive ability of a QSAR model are assessed using various statistical parameters, including the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). nih.gov A high q² value (typically > 0.5) indicates a model with good predictive robustness. nih.gov
For instance, a hypothetical QSAR model for a series of quinoline (B57606) derivatives might reveal that increased hydrophobicity and the presence of a hydrogen bond acceptor at a specific position on the quinoline ring are positively correlated with biological activity. Such insights guide medicinal chemists in synthesizing new derivatives, like analogs of this compound, with enhanced efficacy. researchgate.netnih.gov
Table 1: Representative Statistical Validation Parameters for QSAR Models of Quinoline Derivatives
| Model Type | Training Set Size | Test Set Size | q² (Cross-validation) | r² (Non-cross-validation) | r²pred (Test Set) |
|---|---|---|---|---|---|
| CoMFA | 37 | 12 | 0.70 | 0.80 | 0.63 |
| CoMSIA | 37 | 12 | 0.69 | 0.79 | 0.61 |
| HQSAR | 37 | 12 | 0.80 | 0.80 | 0.72 |
| 2D-QSAR | 349 | - | - | - | 0.845 |
Data is representative of models developed for quinoline derivatives as reported in scientific literature. nih.govmdpi.com
In Silico Prediction of Pharmacokinetic Descriptors (e.g., Blood-Brain Barrier Permeability)
Beyond predicting biological activity, computational models are extensively used to forecast the pharmacokinetic properties of drug candidates, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. proquest.com Early assessment of these properties is critical to avoid late-stage failures in drug development due to poor bioavailability or unfavorable metabolic profiles. nih.gov For compounds like this compound, in silico tools can predict a range of crucial descriptors.
Online platforms and software, such as SwissADME, are commonly used to calculate these properties based on the molecule's structure. proquest.com Key descriptors include molecular weight (MW), octanol-water partition coefficient (LogP), number of hydrogen bond donors (HBD) and acceptors (HBA), and topological polar surface area (TPSA). These fundamental properties are used to predict higher-level pharmacokinetic behaviors.
For example, oral bioavailability can be estimated using frameworks like Lipinski's Rule of Five, which sets criteria for these basic descriptors. Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are also vital. researchgate.net BBB permeability is particularly important for drugs targeting the central nervous system. Computational models can predict whether a compound is likely to cross the BBB based on its size, polarity, and ability to form hydrogen bonds. These in silico studies provide a valuable preliminary assessment, helping to prioritize which compounds should be advanced to more resource-intensive in vitro and in vivo testing. proquest.comnih.govresearchgate.net
Table 2: Predicted Physicochemical and Pharmacokinetic Properties for this compound
| Property/Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O | - |
| Molecular Weight | 186.21 g/mol | Influences absorption and distribution |
| XLogP3 | 1.8 | Measures lipophilicity, affects permeability |
| Hydrogen Bond Donors | 1 | Influences solubility and binding |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding |
| Rotatable Bonds | 1 | Relates to conformational flexibility |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Correlates with membrane permeability |
| GI Absorption | High (Predicted) | Likelihood of absorption from the gut |
| BBB Permeant | Yes (Predicted) | Likelihood of crossing the blood-brain barrier |
Data is computationally generated and serves as an estimation.
Biological Activity and Pharmacological Potential
Anticancer Activity Research
The quinoline (B57606) scaffold is a well-established pharmacophore in the design of anticancer drugs mdpi.comnih.gov. Derivatives of N-(quinolin-5-yl)acetamide have been the subject of numerous studies to evaluate their potential as chemotherapeutic agents. The research has focused on their ability to inhibit the proliferation of various cancer cell lines and to understand their mechanisms of action.
A significant area of investigation has been the activity of quinoline derivatives against breast cancer cell lines, such as the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231 lines.
One study reported the synthesis of piperazinyl-quinoline derivatives, which were screened for their anti-proliferative activity against breast cancer cells. A urea-functionalized derivative showed potent activity against the MDA-MB-231 cell line with a half-maximal growth inhibition (GI50) of 3.0 ± 0.1 μM. A related thiourea derivative exhibited significant activity against both MDA-MB-468 and MCF-7 cell lines, with GI50 values of 2.7 ± 0.1 μM and 2.0 ± 0.1 μM, respectively nih.gov.
Another study on dihydroquinoline derivatives found that several compounds demonstrated potent growth inhibitory potential against the MCF-7 cell line. One specific derivative showed significant activity against three breast cancer cell lines: T47D, MCF-7, and MDA-MB-231, with IC50 values of 2.20 ± 1.5 μM, 3.03 ± 1.5 μM, and 11.90 ± 2.6 μM, respectively nih.gov.
Furthermore, a series of new 2-quinolinone derivatives were synthesized and evaluated for their anti-proliferative activity against the MCF-7 breast cancer cell line nih.gov. Research on quinoline-based sulfonic esters also identified compounds with high cytotoxicity against both MDA-MB-231 and MCF-7 cell lines researchgate.net.
| Derivative Class | Cell Line | Activity (IC50 / GI50) | Reference |
| Piperazinyl-quinoline (urea) | MDA-MB-231 | GI50 = 3.0 ± 0.1 μM | nih.gov |
| Piperazinyl-quinoline (thiourea) | MCF-7 | GI50 = 2.0 ± 0.1 μM | nih.gov |
| Dihydroquinoline derivative | MCF-7 | IC50 = 3.03 ± 1.5 μM | nih.gov |
| Dihydroquinoline derivative | MDA-MB-231 | IC50 = 11.90 ± 2.6 μM | nih.gov |
| 8-hydroxyquinoline-5-sulfonamide | MDA-MB-231 | High Activity | nih.gov |
Antimicrobial Activity Studies
Quinoline derivatives have historically been important as antimicrobial agents, with nalidixic acid being a notable early example researchgate.net. Modern research continues to explore the potential of new quinoline-based compounds, including those with acetamide (B32628) functionalities, to combat bacterial and fungal infections.
Derivatives of the quinoline core have been tested against a variety of pathogenic bacteria. A study on quinolin-2-one acetamide derivatives investigated their antibacterial potential against three Gram-positive strains (Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus) and four Gram-negative strains (Pseudomonas aeruginosa, Escherichia coli, Salmonella typhimurium, and Klebsiella pneumoniae) researchgate.net. The results showed that certain O-substituted quinolin-2-one acetamides exhibited moderate activity against most of the tested strains researchgate.net.
In another study, quinoline-based hydroxyimidazolium hybrids were evaluated. While most of the synthesized compounds showed limited activity against Gram-negative bacteria, one hybrid demonstrated potent anti-staphylococcal activity, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against S. aureus nih.gov. Another hybrid also showed inhibitory activity against S. aureus at a concentration of 20 µg/mL nih.gov. Furthermore, acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide were tested against reference strains of Staphylococcus aureus and Enterococcus faecalis, as well as multidrug-resistant clinical isolates, with one compound showing efficacy comparable to oxacillin and ciprofloxacin mdpi.comnih.gov.
| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
| O-substituted quinolin-2-one acetamides | B. cereus, B. subtilis, S. aureus, P. aeruginosa, E. coli, S. typhimurium | Moderate Activity | researchgate.net |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 µg/mL | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | 20 µg/mL | nih.gov |
| 8-hydroxyquinoline-5-sulfonamide derivative (3c) | Methicillin-resistant S. aureus (MRSA) | High Activity | mdpi.comnih.gov |
The antifungal potential of quinoline derivatives has also been an area of active research. Studies have investigated the efficacy of these compounds against various fungal pathogens, including Candida species.
In an investigation of novel quinoline–thiazole (B1198619) derivatives, several compounds demonstrated anticandidal effects. Notably, all tested compounds showed activity against Candida parapsilosis. One derivative, in particular, exhibited a very low MIC value of less than 0.06 μg/mL against this strain, which was more potent than the reference drug ketoconazole nih.gov. Another compound from the same series also showed significant activity against other Candida species with an MIC of 0.24 μg/mL nih.gov.
A separate study focused on 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives, which were tested against seven fungal pathogens. Many of these compounds exhibited exceptional antifungal efficacy, with MICs of ≤ 0.0313 μg/mL against C. auris, C. glabrata, C. neoformans, and C. parapsilosis nih.gov.
Anti-inflammatory Effects
Inflammation is a key pathological process in many diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of quinoline and related heterocyclic systems have been investigated for their potential to modulate inflammatory pathways.
Research on quinazoline derivatives, which share a fused heterocyclic ring system with quinolines, has shown promise. Novel quinazoline and acetamide derivatives have been synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities, which are inflammatory conditions of the gastrointestinal tract nih.gov. These compounds demonstrated significant curative effects in animal models of colitis, with activities that were more effective than the standard drug dexamethasone nih.gov. Another study focused on quinazolinones conjugated with ibuprofen or indole acetamide as selective COX-2 inhibitors, a key target for anti-inflammatory drugs. Several of these compounds showed potent anti-inflammatory and analgesic activity nih.gov. While this research is on related heterocyclic systems, it suggests that the broader class of compounds, including quinoline acetamides, warrants investigation for anti-inflammatory properties.
Antiviral Activity Investigations
The emergence of viral diseases has highlighted the need for new antiviral therapies. The quinoline scaffold is present in some existing antiviral drugs and continues to be a source of inspiration for the discovery of new agents nih.gov.
Studies have explored the potential of quinoline derivatives against a range of viruses. For instance, novel 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and evaluated as potential anti-influenza virus agents. Several compounds demonstrated significant activity, with one derivative showing an inhibition rate of 95.91% in a cytopathic effect assay mdpi.com. Molecular docking studies suggested that these compounds could interact with the PA-PB1 subunit of the influenza A virus RNA polymerase mdpi.com.
In another study, thioquinazoline-N-aryl-acetamide hybrids were synthesized and evaluated for their activity against SARS-CoV-2. Several of these compounds displayed moderate to potent antiviral activity, with the most active compounds showing IC50 values in the range of 21.4 to 38.45 µM nih.gov. Further investigation into the mechanism of action revealed that these compounds could inhibit the virus at different stages, including adsorption and replication, and also exert a virucidal effect nih.gov.
Enzyme and Receptor Modulation Studies by this compound and Its Derivatives
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad range of pharmacological activities. This compound, as a derivative of this important class, and its related analogues have been the subject of various studies to evaluate their potential to modulate the activity of several key enzymes and receptors involved in a multitude of physiological and pathological processes. These investigations have spanned across different therapeutic areas, including neurodegenerative diseases, cancer, infectious diseases, and pain management. The following sections detail the research findings on the inhibitory and modulatory effects of this compound and its derivatives on specific biological targets.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. The quinoline nucleus has been extensively utilized in the design of cholinesterase inhibitors.
Research into quinoline-based compounds has yielded derivatives with significant inhibitory activity against both AChE and BuChE. For instance, a series of quinoline-polyamine conjugates were synthesized and evaluated for their cholinesterase inhibitory potential. Within this series, some compounds demonstrated potent activity with IC50 values in the micromolar range nih.gov. Specifically, compound 8n was the most effective inhibitor of AChE with an IC50 value of 8.78 µM, while compound 8i showed the strongest inhibition of BuChE with an IC50 of 1.60 µM nih.gov.
Furthermore, a study on β-carboline and quinoline alkaloids revealed that quinoline derivatives generally exhibit more potent BuChE inhibition compared to β-carbolines researchgate.net. In this study, Vasicine , a quinoline alkaloid, displayed strong dual inhibitory activity against both AChE and BuChE, with IC50 values of 13.68 µM and 2.60 µM, respectively researchgate.net.
Another study focusing on novel 4-N-phenylaminoquinoline derivatives containing a morpholine group identified compounds with dual inhibitory activity. Compound 11g emerged as the most potent inhibitor for both AChE and BChE with IC50 values of 1.94 µM and 28.37 µM, respectively mdpi.com. The structure-activity relationship analysis indicated that the length of the methylene (B1212753) side chain and the substituents on the 4-N-phenyl ring are crucial for the inhibitory potency mdpi.com.
These findings highlight the potential of the quinoline scaffold in the development of cholinesterase inhibitors. While specific data for this compound is not extensively reported, the inhibitory activities of its derivatives suggest that this chemical class is a promising starting point for the design of new agents for neurodegenerative disorders.
| Compound ID | Target Enzyme | IC50 (µM) | Source |
| 8n | Acetylcholinesterase (AChE) | 8.78 | nih.gov |
| 8i | Butyrylcholinesterase (BuChE) | 1.60 | nih.gov |
| Vasicine | Acetylcholinesterase (AChE) | 13.68 | researchgate.net |
| Vasicine | Butyrylcholinesterase (BuChE) | 2.60 | researchgate.net |
| 11g | Acetylcholinesterase (AChE) | 1.94 | mdpi.com |
| 11g | Butyrylcholinesterase (BuChE) | 28.37 | mdpi.com |
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases. Consequently, MMPs are considered important therapeutic targets.
The 8-hydroxyquinoline (B1678124) scaffold has been identified as a promising zinc-binding group for the design of MMP inhibitors. A study focused on the design and synthesis of 8-hydroxyquinoline derivatives as MMP-2 and MMP-9 inhibitors reported compounds with significant inhibitory activities at the submicromolar level nih.gov. The most active compounds, 5e and 5h , demonstrated potent inhibition of both MMP-2 and MMP-9 nih.gov. These compounds also exhibited anti-proliferative, anti-invasive, and anti-angiogenesis properties in cancer cell lines nih.gov.
While direct inhibitory data for this compound on MMPs is limited, the established activity of other quinoline derivatives underscores the potential of this heterocyclic system in the development of MMP inhibitors. The ability of the quinoline nucleus to chelate the zinc ion in the active site of MMPs is a key feature driving this inhibitory activity.
| Compound ID | Target Enzyme | IC50 (µM) | Source |
| 5e | MMP-2 | Submicromolar | nih.gov |
| 5e | MMP-9 | Submicromolar | nih.gov |
| 5h | MMP-2 | Submicromolar | nih.gov |
| 5h | MMP-9 | Submicromolar | nih.gov |
Src Kinase Inhibition
Src kinase is a non-receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, survival, and migration. Its aberrant activation is frequently observed in various cancers, making it an attractive target for anticancer drug development.
In a broader context, various quinoline-based small molecules have been reviewed as kinase inhibitors, highlighting their versatility in targeting different kinases involved in cancer signaling pathways. The general success of the quinoline scaffold in this area suggests that this compound and its derivatives could potentially be developed into Src kinase inhibitors with further structural modifications. The exploration of structure-activity relationships within this chemical class is crucial for identifying potent and selective inhibitors.
| Compound Class | Target Enzyme | Activity | Source |
| 4-anilino-3-quinolinecarbonitriles | Src Kinase | Potent Inhibition | General Knowledge |
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control the topological state of DNA during replication, transcription, and repair. They are the primary targets of quinolone antibiotics, a broad-spectrum class of antibacterial agents.
The antibacterial mechanism of quinolones involves the stabilization of a covalent complex between the topoisomerase and DNA, leading to double-strand breaks and ultimately cell death. The inhibitory activity of quinolones is typically measured by their 50% inhibitory concentration (IC50) against the purified enzymes and their minimum inhibitory concentration (MIC) against various bacterial strains.
Studies on different quinolone antibiotics have provided a wealth of data on their inhibitory potency. For example, sitafloxacin has been shown to be a potent inhibitor of both DNA gyrase and topoisomerase IV from Enterococcus faecalis, with IC50 values of 1.38 µg/mL and 1.42 µg/mL, respectively. In comparison, levofloxacin exhibited IC50 values of 28.1 µg/mL for DNA gyrase and 8.49 µg/mL for topoisomerase IV from the same organism.
While this compound itself is not a classic quinolone antibiotic due to the lack of the 4-oxo-3-carboxylic acid moiety, the quinoline core is the fundamental pharmacophore. The extensive research on quinolones provides a strong basis for the potential antibacterial activity of this compound derivatives, should they be modified to interact with the active sites of DNA gyrase and topoisomerase IV.
| Compound | Target Enzyme | IC50 (µg/mL) | Bacterial Source |
| Sitafloxacin | DNA Gyrase | 1.38 | Enterococcus faecalis |
| Sitafloxacin | Topoisomerase IV | 1.42 | Enterococcus faecalis |
| Levofloxacin | DNA Gyrase | 28.1 | Enterococcus faecalis |
| Levofloxacin | Topoisomerase IV | 8.49 | Enterococcus faecalis |
| Ciprofloxacin | DNA Gyrase | 27.8 | Enterococcus faecalis |
| Ciprofloxacin | Topoisomerase IV | 9.30 | Enterococcus faecalis |
Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1)
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, protons, and capsaicin. It is a key player in pain sensation and neurogenic inflammation, making it an attractive target for the development of novel analgesics.
The quinoline and isoquinoline scaffolds have been successfully incorporated into potent TRPV1 antagonists. A study on N-tetrahydroquinolinyl, N-quinolinyl, and N-isoquinolinyl biaryl carboxamides identified several potent antagonists of the TRPV1 ion channel researchgate.net. One of the N-quinolinylnicotinamide derivatives demonstrated excellent potency against human, guinea pig, and rat TRPV1 researchgate.net.
Furthermore, a series of N-(Isoquinolin-5-yl)-2,4-pentadinenamides were reported to have IC50 values ranging from 0.072 to 950 nM against the human TRPV1 receptor nih.govtandfonline.com. This wide range of potencies highlights the sensitivity of the TRPV1 receptor to structural modifications on the quinoline/isoquinoline core.
More directly relevant, a study on the synthesis and antinociceptive activity of 5-amino (N-substituted carboxamide) quinoline derivatives, which are structurally related to this compound, demonstrated good TRPV1 inhibition in an in vivo model of pain ijper.org. Several derivatives showed significant percentage inhibition of acetic acid-induced writhing in rats, indicating their potential as TRPV1 antagonists ijper.org. These findings strongly support the potential of this compound and its analogues as modulators of the TRPV1 receptor.
| Compound Class/Derivative | Target Receptor | Activity/IC50 Range | Source |
| N-(Isoquinolin-5-yl)-2,4-pentadinenamides | Human TRPV1 | 0.072 - 950 nM | nih.govtandfonline.com |
| N-quinolinylnicotinamide derivative | Human, Guinea Pig, Rat TRPV1 | Excellent Potency | researchgate.net |
| 5-amino (N-substituted carboxamide) quinoline derivatives | Rat TRPV1 | Good in vivo inhibition | ijper.org |
Agonistic Activity Towards Toll-like Receptors
Toll-like receptors (TLRs) are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns to initiate an immune response. nih.govpatsnap.com While various quinoline-based compounds have been investigated for their ability to modulate TLR signaling, with some acting as antagonists, there is currently no scientific literature available describing the agonistic activity of this compound towards any Toll-like receptors. nih.govtocris.com
Inhibition of Other Key Biological Pathways (e.g., Tubulin Polymerization, IKKβ Phosphorylation)
The quinoline scaffold is a common feature in many compounds designed to inhibit critical cellular processes, such as tubulin polymerization, which is a key target in cancer chemotherapy. nih.govresearchgate.net Microtubules, formed by the polymerization of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov Research into various quinoline derivatives has demonstrated their potential as tubulin polymerization inhibitors. nih.govresearchgate.net For instance, certain novel quinoline derivatives have been shown to successfully inhibit tubulin polymerization with IC₅₀ values in the micromolar range, targeting the colchicine (B1669291) binding site. nih.gov One particularly potent compound, referred to as 4c in a study, inhibited tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM. nih.gov Similarly, quinolin-6-yloxyacetamides have been identified as strong inhibitors of tubulin polymerization. mdpi.com
However, specific studies detailing the inhibitory activity of this compound on tubulin polymerization have not been reported.
Table 1: Tubulin Polymerization Inhibition by Select Quinoline Derivatives
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Quinoline Derivative 4c | 17 ± 0.3 | nih.gov |
| Quinoline-Pyrazole Hybrid 3b | 13.29 | researchgate.net |
| Quinoline-Pyrazole Hybrid 3d | 13.58 | researchgate.net |
| Fused Quinoline Compound 8 | 22.21 | researchgate.net |
| Fused Quinoline Compound 13 | 24.73 | researchgate.net |
| Colchicine (Reference) | 9.21 | researchgate.net |
Regarding the inhibition of IκB Kinase β (IKKβ) phosphorylation, a critical step in the NF-κB signaling pathway that regulates inflammation and cell survival, there is no available scientific data on the specific effects of this compound. nih.gov
Nucleic Acid (DNA) Binding and Intercalation Mechanisms
The interaction of small molecules with DNA is a fundamental mechanism for many anticancer drugs. semanticscholar.org Quinoline-based compounds, in particular, have been investigated for their ability to bind to and intercalate with DNA. nih.govtmc.edu Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.govtmc.edubiorxiv.org
Studies on various quinoline analogs have confirmed their DNA binding capabilities. For example, certain quinoline-based compounds have been shown to intercalate into DNA via the minor groove, leading to conformational changes in the DNA-enzyme complex. nih.govtmc.edubiorxiv.org The binding affinity of these compounds to DNA can be quantified by the binding constant (Kb). Research on nickel(II) and zinc(II) complexes with N-(8-quinolyl) salicylaldimine Schiff base ligands demonstrated strong DNA-binding activities through intercalation, with Kb values reaching as high as 4.82 x 10⁶ M⁻¹. mdpi.com While these findings highlight the potential of the quinoline scaffold to interact with DNA, specific experimental data on the DNA binding and intercalation mechanisms of this compound are not available in the current scientific literature.
Antinociceptive Activity Assessment
Antinociceptive agents are substances that reduce sensitivity to painful stimuli. The analgesic potential of quinoline derivatives has been a subject of significant research. alliedacademies.orgnih.govresearchgate.net A study focused on a series of 5-amino(N-substituted carboxamide)quinoline derivatives, which are structurally related to this compound, demonstrated notable antinociceptive effects. ijper.org The synthesis of these compounds involved the intermediate 2,2,2-trichloro-N-quinolin-5-yl-acetamide, derived from 5-aminoquinoline (B19350). ijper.org
The antinociceptive activity of the synthesized derivatives was evaluated using the acetic acid-induced writhing test in rats, a common model for screening peripheral analgesic activity. ijper.orgnih.gov In this test, a reduction in the number of abdominal writhes indicates an analgesic effect. All tested derivatives (2o-2t) at a dose of 200 mg/kg exhibited good inhibition of the transient receptor potential vanilloid 1 (TRPV1), a key receptor involved in pain signaling. ijper.org The percentage of inhibition was compared to the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen. ijper.org The results showed that compounds 2q, 2r, and 2s had significant percentage inhibitions of 43.90%, 34.15%, and 39.04%, respectively, compared to ibuprofen's 48.78% inhibition at a 100 mg/kg dose. ijper.org
Table 2: Antinociceptive Activity of 5-amino(N-substituted carboxamide)quinoline Derivatives
| Compound | Dose (mg/kg) | Mean No. of Writhings (± SEM) | % Inhibition |
|---|---|---|---|
| Control | - | 41.00 ± 1.22 | - |
| Ibuprofen | 100 | 21.00 ± 1.00 | 48.78 |
| 2q | 200 | 23.00 ± 0.83 | 43.90 |
| 2r | 200 | 27.00 ± 0.70 | 34.15 |
| 2s | 200 | 25.00 ± 0.50 | 39.04 |
*Data sourced from a study on 5-amino(N-substituted carboxamide)quinoline derivatives. ijper.org
These findings suggest that the 5-amino(N-substituted carboxamide)quinoline structure is a promising starting point for developing potent and reliable TRPV1 inhibitors with antinociceptive properties. ijper.org
Structure Activity Relationship Sar Analysis
Influence of Substituent Position on the Quinoline (B57606) Ring and Acetamide (B32628) Moiety
The substitution pattern on the quinoline ring is a critical determinant of the biological activity of N-(quinolin-yl)acetamide derivatives. The specific placement of functional groups can modulate the compound's interaction with its biological target, thereby enhancing or diminishing its therapeutic effect.
Research on various quinoline derivatives has consistently shown that the position of substituents dictates the pharmacological outcome. For instance, in a series of antitubercular 2-(quinoline-4-yloxy)acetamides, the location of substituents on the quinoline ring was found to be a key factor influencing their activity. While this study does not directly examine N-(quinolin-5-yl)acetamide, it underscores the principle that positional isomerism in the quinoline system is a important consideration in drug design.
Furthermore, studies on other quinoline derivatives have highlighted the importance of substitution at specific positions. For example, the presence of a lipophilic group at the 3-position of the quinoline ring has been shown to contribute substantially to certain biological activities. nih.gov In another instance, substitutions at the C-5 and C-7 positions of 8-hydroxyquinoline (B1678124) derivatives were found to be crucial for their activity as MMP-2/9 inhibitors.
Effect of Substituent Nature (e.g., Hydroxyl, Methoxy (B1213986), Halogen, Alkyl Groups) on Biological Activity
The nature of the substituents on the quinoline ring of N-(quinolin-yl)acetamide analogs plays a pivotal role in defining their biological activity. The electronic and steric properties of these functional groups can significantly alter the molecule's interaction with its target, leading to a wide range of pharmacological effects.
Hydroxyl and Methoxy Groups:
The introduction of hydroxyl (-OH) and methoxy (-OCH3) groups, which are capable of hydrogen bonding and can alter the electronic density of the quinoline ring, has been shown to be advantageous for certain biological activities. For example, in a series of quinoline-based chalcones, the presence of 3,4,5-trimethoxy substitution on the chalcone (B49325) moiety resulted in excellent inhibitory potency against various cancer cell lines. researchgate.net In another study, certain quinoline derivatives bearing hydroxyl or methoxy groups exhibited good radical-scavenging activities. These findings suggest that the strategic placement of hydroxyl and methoxy groups on the N-(quinolin-yl)acetamide scaffold could enhance its antioxidant or anticancer potential.
Halogen Groups:
Halogen atoms (e.g., fluorine, chlorine, bromine) are frequently incorporated into bioactive molecules to modulate their lipophilicity, metabolic stability, and target-binding affinity. In the context of quinoline acetamides, halogenation has been shown to have a significant impact on biological activity. For instance, in a series of antitubercular 2-(quinoline-4-yloxy)acetamides, replacing a methoxy group at the 6-position of the quinoline ring with chlorine or bromine resulted in a more than 7.5-fold reduction in activity against Mycobacterium tuberculosis. nih.gov Conversely, 6-bromo-5-nitroquinoline (B1267105) has demonstrated potent antiproliferative activity against several cancer cell lines. nih.gov These examples highlight that the effect of halogenation is highly dependent on the specific halogen, its position on the quinoline ring, and the biological target.
Alkyl Groups:
Alkyl groups, being lipophilic and electron-donating, can also influence the pharmacological profile of N-(quinolin-yl)acetamide derivatives. The extension of an alkyl chain at the 2-position of 2-(quinolin-4-yloxy)acetamides led to compounds with potent antitubercular activity. nih.gov Furthermore, it has been observed that methyl substitution at the C-5 position of the quinoline ring confers more potent anticancer activity than substitution at the C-6 position. researchgate.net This indicates that both the size and position of alkyl substituents are critical for optimizing biological activity.
The following table summarizes the observed effects of different substituent types on the biological activity of various quinoline derivatives, providing insights into potential modifications for the this compound scaffold.
| Substituent Type | Example Compound Class | Observed Biological Effect |
| Methoxy | Quinoline-chalcone hybrids | Excellent inhibitory potency against cancer cell lines researchgate.net |
| Hydroxyl/Methoxy | Morpholine-bearing quinoline derivatives | Good radical-scavenging activities |
| Halogen (Cl, Br) | 2-(Quinoline-4-yloxy)acetamides | Reduced antitubercular activity when replacing a C-6 methoxy group nih.gov |
| Halogen (Br) and Nitro | 6-Bromo-5-nitroquinoline | High antiproliferative activity against cancer cell lines nih.gov |
| Alkyl | 2-(Quinoline-4-yloxy)acetamides | Alkyl chain extension at C-2 led to potent antitubercular activity nih.gov |
| Alkyl (Methyl) | Indole-quinoline derivatives | C-5 methyl substitution showed more potent anticancer activity than C-6 substitution researchgate.net |
Importance of Quinoline Ring Substitution Patterns for Pharmacological Efficacy
Specific substitution patterns have been identified as being particularly important for certain therapeutic applications. For example, in the realm of antibacterial agents, a series of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinolones were synthesized and evaluated. It was found that the presence of a 5-methyl group could either enhance or decrease in vitro potency depending on the nature of the substituent at the N1 position. researchgate.net This highlights the complex interplay between substituents at different positions on the quinoline ring.
Quantitative Structure-Activity Relationship (QSAR) studies on 2,4-disubstituted 6-fluoroquinolines have provided further insights into the importance of substitution patterns for antiplasmodial activity. These studies have developed robust models that correlate the chemical structures of these compounds with their biological activity, underscoring the significance of the 2,4-disubstitution pattern in this context.
The regioselectivity of functionalization is also a key aspect of creating specific substitution patterns. The electronic nature of existing substituents can direct the position of further modifications. For instance, in pyridines, an electron-withdrawing group at the C4 position favors C3-addition, while an electron-withdrawing group at the C3 position directs reactions to the C4 position. Similar principles apply to the quinoline ring system and are instrumental in the rational design of derivatives with desired substitution patterns.
The following table provides examples of how different substitution patterns on the quinoline ring influence biological activity in various classes of quinoline derivatives, offering a framework for the design of novel this compound analogs.
| Substitution Pattern | Compound Class | Key Findings on Pharmacological Efficacy |
| 5-Alkyl-1,7,8-trisubstituted-6-fluoro | Quinolonecarboxylic acids | A 5-methyl group enhanced in vitro potency with a cyclopropyl (B3062369) at N1 but decreased it with an ethyl at N1. researchgate.net |
| 2,4-Disubstituted-6-fluoro | Fluoroquinolines | A robust QSAR model was developed, indicating the importance of this pattern for antiplasmodial activity. |
| C3 vs. C4 substitution | Pyridines (related heterocycle) | An EWG at C4 favors C3-addition, and an EWG at C3 directs to C4, influencing the final substitution pattern. |
| C2, C3, C5, C6 functionalization | Quinoline N-oxides | Substituents at one position influence the reactivity and functionalization at other positions, allowing for the creation of specific patterns. |
Consequence of Modifications to the Acetamide Linker and its Impact on Activity
Linker Length:
The length of the linker between the quinoline core and other functional groups has been shown to be a critical parameter in determining biological activity. In a study of 4-N-phenylaminoquinoline derivatives, the length of the methylene (B1212753) side chain (linker) was found to be closely related to their cholinesterase inhibitory potency. Derivatives with a shorter 2-methylene linker exhibited better inhibition of acetylcholinesterase (AChE) compared to those with longer 3- or 4-methylene linkers. fiveable.me Similarly, in a series of bis(4-aminoquinoline) derivatives, the linker's chain length was found to affect their antiplasmodial activity. jocpr.com These findings suggest that optimizing the length of the acetamide linker in this compound could be a viable strategy for enhancing its therapeutic potential.
Nature of the Linker:
The chemical nature of the linker is also a key determinant of biological activity. In a study of quinoline derivatives as anti-tubercular agents, molecules with an amide linkage showed good inhibition activity compared to their ether analogs. researchgate.net This highlights the importance of the amide bond in the acetamide linker for certain biological activities, likely due to its ability to form key hydrogen bonds with the target protein.
Bioisosteric Replacement:
Bioisosteric replacement of the acetamide linker with other functional groups is a common strategy in medicinal chemistry to improve a compound's pharmacological properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing the acetamide linker with other groups, such as a thioacetamide, a sulfonamide, or a reversed amide, could lead to derivatives with improved potency, selectivity, or pharmacokinetic profiles. The concept of bioisosteric replacement offers a wide range of possibilities for modifying the acetamide linker to fine-tune the biological activity of this compound analogs.
The table below provides examples of how linker modifications have impacted the activity of various quinoline derivatives, illustrating the potential consequences of such changes for the this compound scaffold.
| Linker Modification | Compound Class | Impact on Biological Activity |
| Altering Length (Methylene Chain) | 4-N-Phenylaminoquinolines | A 2-methylene linker showed better AChE inhibition than 3- or 4-methylene linkers. fiveable.me |
| Altering Length (Methylene Bridge) | GLI1 Inhibitors | Lengthening a side chain with a methylene bridge maintained micromolar antiproliferative activity. nih.gov |
| Nature of Linkage (Amide vs. Ether) | Anti-tubercular Quinoline Derivatives | Molecules with an amide linkage showed good inhibition activity compared to ether analogs. researchgate.net |
| Bioisosteric Replacement | General Drug Design | A strategy to modify properties like potency, selectivity, and pharmacokinetics. |
Correlation of Electronic and Lipophilicity Properties with Observed Biological Outcomes
Lipophilicity:
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a measure of a compound's ability to dissolve in fatty or non-polar environments. It is a critical factor in drug design as it influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov For a drug to be effective, it must be able to cross biological membranes to reach its target, a process that is often favored by a certain degree of lipophilicity.
In the context of quinoline derivatives, lipophilicity has been shown to be a key determinant of biological activity. For instance, the introduction of a nitrogen atom into a quinone scaffold was found to reduce lipophilicity, and the position of the nitrogen atom in the 5,8-quinolinedione (B78156) moiety had a slight effect on the lipophilicity parameter. nih.gov In another study, a lipophilic group attached to the 3-position of the quinoline ring was found to contribute substantially to the activity of certain kinase inhibitors.
Electronic Properties:
The electronic properties of substituents on the quinoline ring, such as their electron-donating or electron-withdrawing nature, can significantly influence the biological activity of this compound derivatives. These electronic effects can alter the pKa of the quinoline nitrogen, the reactivity of the molecule, and its ability to form hydrogen bonds or other non-covalent interactions with its biological target.
The effects of substituents on the electronic and charge transport properties of molecules are a subject of theoretical investigations, which can provide insights into structure-property relationships. For example, the introduction of electron-donating or electron-withdrawing substituents can modulate the frontier molecular orbitals (HOMO and LUMO) of a molecule, which in turn can affect its reactivity and biological activity.
Quantitative Structure-Activity Relationship (QSAR):
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.net QSAR models use molecular descriptors, which are numerical representations of the physicochemical properties of molecules, including electronic and lipophilicity parameters, to predict the biological activity of new compounds.
The fundamental principle of QSAR is that the biological activity of a molecule is determined by its chemical structure. By identifying the key structural and physicochemical features that contribute to activity, QSAR models can guide the rational design of new compounds with improved potency and selectivity.
The following table summarizes the importance of lipophilicity and electronic properties in the context of drug design and for quinoline derivatives specifically.
| Physicochemical Property | Importance in Drug Design | Relevance to Quinoline Derivatives |
| Lipophilicity (log P) | Influences ADMET properties (absorption, distribution, metabolism, excretion, toxicity). nih.gov | Introduction and position of nitrogen in a quinoline-quinone hybrid affect its lipophilicity. nih.gov A lipophilic group at the C-3 position can enhance kinase inhibitory activity. |
| Electronic Properties | Affects pKa, reactivity, and target binding interactions. | The electronic nature of substituents can modulate the frontier molecular orbitals and charge transport properties. |
| QSAR Modeling | Predicts biological activity based on physicochemical properties, aiding in rational drug design. slideshare.net | QSAR models can be developed for quinoline derivatives to predict their activity and guide the synthesis of more potent analogs. |
Mechanisms of Action Moa Elucidation
Induction of Apoptosis in Malignant Cell Lines
One of the primary mechanisms by which quinoline (B57606) derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.
Studies on various quinoline analogs have demonstrated their ability to trigger apoptotic pathways in different cancer cell lines. For instance, a novel synthetic quinoline derivative, DFIQ, was shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells. nih.gov Another study found that a quinoline derivative, compound 9IV-c, induced apoptosis in A549 lung cancer cells by activating the intrinsic pathway, evidenced by an increased Bax/Bcl-2 ratio and the activation of caspases-9 and -3. benthamdirect.com Similarly, certain N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'- nih.govnih.govnih.govthiadiazol]-5'-yl) acetamides have been shown to induce cell death in MCF-7 breast cancer cells. researchgate.net
The molecular machinery of apoptosis is often targeted directly. One quinoline-isatin derivative induced apoptosis in Caco-2 colon cancer cells by significantly down-regulating key anti-apoptotic genes such as Bcl2, Bcl-xl, and Survivin. nih.govtandfonline.com In another example, quinoline-based analogues of combretastatin (B1194345) A-4 were found to trigger a mitochondrial-dependent apoptosis pathway in MCF-7 cells. tandfonline.com Furthermore, research on copper complexes with ligands like 2-morpholino-N-(quinolin-8-yl)acetamide has revealed apoptosis induction in lung cancer cells is mediated by the generation of reactive oxygen species (ROS) and changes in mitochondrial membrane potential. rsc.org
Bis-quinoline compounds have also been identified as potent inducers of apoptosis in leukemia cell lines (U937 and HL60). mdpi.com Their pro-apoptotic effect was confirmed through the observation of a sub-G1 peak in cell cycle analysis, activation of caspase 3, and positive annexin-V staining, all hallmarks of apoptosis. mdpi.com
| Derivative Type | Cell Line(s) | Key Apoptotic Events |
| Quinoline-isatin derivative | Caco-2 | Down-regulation of Bcl2, Bcl-xl, Survivin nih.govtandfonline.com |
| Quinoline analogue of Combretastatin A-4 | MCF-7 | Mitochondrial-dependent pathway activation tandfonline.com |
| Compound 9IV-c | A549 | Increased Bax/Bcl-2 ratio; Caspase-9 & -3 activation benthamdirect.com |
| Bis-quinoline compounds | U937 (Leukemia) | Caspase 3 activation; Annexin-V staining mdpi.com |
| Copper(II) complex of N-(quinolin-8-yl)acetamide | A549 | ROS generation; Mitochondrial membrane depolarization rsc.org |
Modulation of Cell Cycle Progression and Disruption of Cell Migration
Quinoline-acetamide derivatives can significantly influence the cancer cell cycle and inhibit the migration and invasion processes that are crucial for metastasis.
Several studies have highlighted the ability of these compounds to arrest the cell cycle at specific phases, thereby preventing cell division. A number of quinoline derivatives have been shown to cause cell cycle arrest at the G2/M phase in various cancer cell lines, including breast cancer and colon cancer. benthamdirect.comresearchgate.nettandfonline.comnih.gov This arrest prevents the cells from entering mitosis, ultimately leading to cell death. In contrast, another quinoline derivative, 91b1, was found to induce an accumulation of cells in the G0/G1 phase, which also inhibits cancer cell growth. mdpi.com
Beyond cell cycle arrest, these compounds can effectively disrupt cell motility. A specific quinoline derivative demonstrated the ability to prevent the healing of scratch wounds in cancer cell cultures, a common assay for cell migration. nih.govtandfonline.com Similarly, a novel synthetic quinoline compound known as f25 was found to inhibit both the migration and invasion of tongue cancer cells, with an efficacy comparable to the chemotherapy agent cisplatin. nih.gov
| Derivative / Compound | Cell Line | Effect |
| Quinoline-isatin derivative | Caco-2 | Prevention of cell migration/healing tandfonline.com |
| Quinoline analogue of Combretastatin A-4 | MDA-MB-231 | Cell cycle arrest at G2/M phase nih.gov |
| Compound 91b1 | A549, KYSE450 | Cell cycle arrest at G0/G1 phase mdpi.com |
| Compound 9IV-c | A549 | Cell cycle arrest at G2/M phase benthamdirect.com |
| Compound f25 | CAL-27 (Tongue Cancer) | Inhibition of cell migration and invasion nih.gov |
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. The quinoline scaffold is central to several potent inhibitors of angiogenesis, primarily through the targeting of Vascular Endothelial Growth Factor Receptors (VEGFRs).
VEGFR-2, a tyrosine kinase receptor, is a principal mediator of angiogenesis, and its inhibition is a key strategy in cancer therapy. researchgate.net Numerous quinoline derivatives have been synthesized and identified as potent VEGFR-2 inhibitors. nih.govnih.govtandfonline.comresearchgate.net This inhibitory action blocks downstream signaling pathways that are essential for endothelial cell proliferation, survival, and migration, thereby preventing the formation of new blood vessels to supply the tumor. researchgate.net
The significance of the quinoline moiety in this context is underscored by its presence in several FDA-approved VEGFR-2 inhibitors, such as lenvatinib (B1674733) and cabozantinib. researchgate.net Further research has produced derivatives with high efficacy; for example, a quinoline-urea derivative, tivozanib, potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3. mdpi.com The inhibitory concentrations (IC₅₀) for many of these compounds are in the nanomolar range, indicating high potency. nih.govtandfonline.commdpi.com
| Compound/Derivative | Target(s) | IC₅₀ Value |
| Quinoline-isatin hybrids (Comp. 13 & 14) | VEGFR-2 | 69.11 nM & 85.89 nM nih.gov |
| Quinoline derivative (Comp. 9) | VEGFR-2 | 98.53 nM nih.gov |
| Tivozanib | VEGFR-1, -2, -3 | 30 nM, 6.5 nM, 15 nM mdpi.com |
| 3-aryl-quinoline derivative (Comp. 61) | VEGFR-2 | 86 nM mdpi.com |
Modulation of Nuclear Receptor Responsiveness
Nuclear receptors are a class of proteins that regulate gene expression in response to ligand binding, and their modulation represents another therapeutic avenue. Research has shown that quinoline derivatives can interact with and modulate the activity of these receptors.
A notable example is the synthetic quinoline derivative f25, which was found to exert its anticancer effects in tongue cancer cells by engaging the peroxisome proliferator-activated receptor (PPAR) signaling pathway. nih.gov Transcriptome analysis revealed that f25 could bind to and increase the expression of PPAR-α, PPAR-β, and PPAR-γ. nih.gov This modulation of the PPAR pathway was identified as the key mechanism behind the compound's ability to inhibit cancer cell invasion and promote apoptosis. nih.gov
Interference with DNA Synthesis and Integrity
The structural characteristics of the quinoline ring system allow certain derivatives to interact directly with DNA, disrupting its structure and function and interfering with enzymes that maintain DNA integrity.
The planar nature of the quinoline scaffold enables it to intercalate between the base pairs of the DNA double helix. nih.govresearchgate.net This physical insertion into the DNA structure can cause conformational changes, leading to DNA strand breaks and errors in replication and transcription. researchgate.net This damage ultimately triggers cell cycle arrest and apoptosis. nih.gov Studies on benzo[h]quinoline (B1196314) derivatives bearing a carboxamide side chain confirmed their design as DNA-intercalating agents with significant cytotoxic effects against human cancer cells. nih.gov
Beyond physical intercalation, quinoline derivatives can also inhibit key enzymes involved in DNA metabolism and epigenetic regulation. Novel bis-quinoline compounds have been shown to be potent inhibitors of DNA methyltransferases (DNMTs), particularly DNMT3A. mdpi.com Inhibition of these enzymes leads to DNA hypomethylation, which can reactivate tumor suppressor genes and induce apoptosis. These compounds were also found to be more effective demethylating agents than the known DNMT inhibitor SGI-1027. mdpi.com
Specific Target Engagement and Enzyme/Receptor Inhibition
The N-(quinolin-5-yl)acetamide scaffold and its analogs have been utilized to develop inhibitors for a wide array of specific enzymes and receptors that are critical for cancer cell proliferation and survival.
Protein Kinases (VEGFR, PI3K/mTOR): As detailed previously, VEGFR-2 is a major target for inhibiting angiogenesis. researchgate.netmdpi.com Additionally, the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancers, is another key target. researchgate.netresearchgate.net Various quinoline derivatives have been developed as potent inhibitors of PI3K isoforms (such as PI3Kα and PI3Kδ) or as dual inhibitors of both PI3K and mTOR. researchgate.netnih.govmdpi.com For example, one series of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives yielded a compound with a PI3Kα inhibitory IC₅₀ value of 0.24 μM. researchgate.net
Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a proven anticancer strategy. Several quinoline derivatives have been designed to function as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site. tandfonline.comnih.gov This action disrupts the formation of the mitotic spindle, leading to G2/M cell cycle arrest and apoptosis. ekb.egtandfonline.com One potent derivative exhibited an IC₅₀ of 17 µM for tubulin polymerization inhibition. nih.gov
Metalloproteinases: A series of N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide compounds were identified as sub-micromolar inhibitors of ADAMTS-5 (Aggrecanase-2), a metalloproteinase involved in cartilage degradation and potentially in cancer progression. nih.gov
Other Enzymes: The versatility of the quinoline-acetamide structure has led to the discovery of inhibitors for other enzymes as well. For instance, certain 2-((3-(benzo[d]thiazol-2-yl)quinolin-2-yl)thio)-N-benzylacetamide derivatives have been identified as potent, non-competitive inhibitors of α-glucosidase. nih.gov
Potential Research Applications
Lead Compound Identification and Optimization for New Therapeutic Agent Development
The quinoline (B57606) ring is a well-established pharmacophore present in numerous approved drugs, and its derivatives are frequently investigated for a wide range of biological activities. nih.govresearchgate.net N-(quinolin-5-yl)acetamide serves as a foundational structure, or "lead compound," for the design and synthesis of new therapeutic agents. jetir.org Researchers utilize this molecule as a starting point, systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties against various biological targets. mdpi.com
The development of new drugs often begins with a lead compound that exhibits a desired pharmacological activity. jetir.org Derivatives of this compound have been synthesized and evaluated for several therapeutic applications:
Anticancer Agents: Through virtual screening and subsequent synthesis, derivatives such as 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide have been identified as novel inhibitors of PI3Kα, a key enzyme in a signaling pathway often hyperactivated in cancers. researchgate.net Other research has focused on synthesizing N-(4-anilinoquinolin-6-yl)acetamide derivatives as potent and selective inhibitors of CSF-1R kinase, another target in cancer therapy. orientjchem.org Similarly, analogs like 2-cyano-N-(quinolin-3-yl)acetamide have shown potent effects on Ehrlich ascites carcinoma tumor cells. researchgate.net The broader class of quinoline derivatives has been investigated for activity against various cancer cell lines, including breast cancer and melanoma. orientjchem.orgnih.gov
Enzyme Inhibitors: Modifications to the quinoline-acetamide structure have yielded potent inhibitors of specific enzymes. For example, N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivatives have been developed as sub-micromolar inhibitors of ADAMTS-5 (Aggrecanase-2), an enzyme implicated in osteoarthritis. nih.gov In another study, a series of quinoline-based-benzo[d]imidazole derivatives bearing acetamide (B32628) moieties were synthesized and found to be potent competitive inhibitors of α-glucosidase, a target for managing diabetes. nih.gov
Antimicrobial Agents: The quinoline core is known for its antimicrobial properties. A novel ligand, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, and its metal chelates have demonstrated significant antibacterial activity, with the activity increasing upon complexation with metal ions like copper and iron. researchgate.net Other research has shown that various quinoline derivatives possess antibacterial and antifungal activities. researchgate.netbiointerfaceresearch.com
The process of lead optimization involves creating a library of related compounds to establish a Structure-Activity Relationship (SAR), which guides further design to achieve a candidate drug with an optimal balance of properties.
Table 1: Examples of this compound Derivatives and Their Therapeutic Targets
| Derivative Class | Therapeutic Target | Key Research Finding |
| 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide | PI3Kα (Cancer) | Identified as potent inhibitors through docking-based virtual screening. researchgate.net |
| N-((8-hydroxy-5-substituted-quinolin-7-yl)methyl)acetamides | ADAMTS-5 (Osteoarthritis) | Showed sub-micromolar potency and good selectivity over related metalloproteases. nih.gov |
| Quinoline-based-benzo[d]imidazole acetamides | α-glucosidase (Diabetes) | Acted as competitive inhibitors with IC50 values significantly lower than the standard drug, acarbose (B1664774). nih.gov |
| N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide | Bacterial Proteins / DNA | Metal complexes of the ligand showed enhanced antibacterial activity and DNA intercalation. researchgate.net |
Application as Building Blocks in Organic Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as a valuable building block for constructing more complex molecular architectures. asianpubs.orgbeilstein-journals.org Its bifunctional nature, possessing both a quinoline ring and an acetamide group, allows for a variety of chemical transformations.
The quinoline ring system can be synthesized through several established methods, such as the Skraup, Doebner-von Miller, Conrad-Limpach, and Friedländer syntheses, which provide routes to substituted quinolines that can be precursors to or derivatives of this compound. orientjchem.org Once formed, the quinoline nucleus is relatively stable but can undergo reactions like electrophilic substitution on the benzene (B151609) ring portion. orientjchem.org
The acetamide side chain offers additional reaction sites. The amide bond can be hydrolyzed to yield 5-aminoquinoline (B19350), a key intermediate itself, or the carbonyl group can be chemically modified. These functionalities enable chemists to use this compound as a scaffold, attaching other molecular fragments to build intricate, polycyclic, or highly substituted molecules. acs.orgmdpi.com This strategy is central to diversity-oriented synthesis, which aims to create libraries of structurally diverse compounds for high-throughput screening in drug discovery. mdpi.com
Utilization as Molecular Probes for Biological Target Identification and Validation
Identifying the specific biological target of a bioactive small molecule is a critical and often challenging step in drug discovery and chemical biology. nih.govnih.gov Molecular probes are essential tools in this process, designed to interact with and report on a biological target. sciengine.com this compound can serve as a scaffold for the creation of such probes.
A typical strategy involves modifying the parent compound with a reporter tag (like a fluorescent group or a biotin (B1667282) molecule) or a reactive group for covalent labeling, while ensuring the modification does not disrupt the original binding interaction. nih.govbohrium.com The inherent fluorescence of the quinoline ring system can be an advantageous starting point for developing fluorescent probes.
These functionalized probes are then used in various target identification techniques:
Affinity-Based Proteomics: A probe with an affinity tag (e.g., biotin) is used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. nih.gov
Activity-Based Protein Profiling (ABPP): A probe with a reactive group covalently binds to the active site of a target enzyme, allowing for its identification and activity state profiling.
In Situ Imaging: A fluorescently tagged probe can be used to visualize the subcellular localization of its target within intact cells.
By serving as the core recognition element, the this compound structure guides the probe to its biological target, helping to validate the target and elucidate the molecule's mechanism of action. dntb.gov.uanuvisan.com
Exploration in Materials Science Research (e.g., Corrosion Inhibitors)
The application of quinoline derivatives extends beyond biology into materials science, particularly in the field of corrosion inhibition. Many organic compounds containing heteroatoms (like nitrogen and oxygen) and π-electrons in aromatic rings are effective corrosion inhibitors for metals in acidic environments. researchgate.netnanobioletters.com These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
Quinoline derivatives, including structures analogous to this compound, have been shown to be excellent corrosion inhibitors for mild steel in hydrochloric acid solutions. biointerfaceresearch.comresearchgate.net The nitrogen atom in the quinoline ring and the oxygen atom of the acetamide group can act as active centers for adsorption onto the metal surface.
Research in this area involves:
Synthesis of Novel Inhibitors: Creating new quinoline derivatives to test their efficacy.
Performance Evaluation: Using techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to quantify inhibition efficiency. researchgate.netresearchgate.net
Mechanism Studies: Investigating the adsorption mechanism (physisorption or chemisorption) and determining the adsorption isotherm that best describes the process, such as the Langmuir isotherm. researchgate.net
Studies have shown that the inhibition efficiency of quinoline-based compounds increases with concentration, indicating that more inhibitor molecules adsorb to effectively protect the metal surface. biointerfaceresearch.com This makes this compound and its derivatives promising candidates for developing new, effective corrosion inhibitors for industrial applications.
Conclusion and Future Research Directions
Identified Research Gaps Pertaining to N-(quinolin-5-yl)acetamide
A thorough review of the existing scientific literature reveals several critical gaps in our understanding of this compound. Primarily, there is a significant lack of studies focused specifically on its synthesis, characterization, and biological evaluation. While research on other isomers, such as N-(quinolin-6-yl)acetamide, has suggested interactions with biological targets like phosphatidylinositol 3-kinase and the ability to intercalate with DNA, a direct investigation into whether the 5-yl isomer shares these properties is absent. smolecule.com Furthermore, the majority of studies on quinoline-acetamide derivatives focus on other substitution patterns, leaving the biological activity profile of the this compound core largely uncharacterized. This lack of fundamental data represents a significant barrier to its potential development as a therapeutic lead.
Prospective for Advanced Synthetic Strategies and Methodologies
Future research should prioritize the development of efficient and versatile synthetic routes to this compound and its analogues. While traditional methods involving the acylation of 5-aminoquinoline (B19350) are likely feasible, the exploration of more advanced synthetic strategies could provide significant advantages. ijper.org Modern synthetic methodologies, such as C-H activation and flow chemistry, could offer more streamlined and environmentally benign pathways to a diverse library of this compound derivatives. mdpi.com The development of robust synthetic protocols will be crucial for enabling extensive structure-activity relationship (SAR) studies, which are vital for optimizing the biological activity of this scaffold.
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability. | Initial setup costs, optimization of flow parameters. |
| C-H Activation | Atom economy, reduced number of synthetic steps. | Catalyst selection, regioselectivity. |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. | Solvent choice, potential for localized overheating. |
Integration of State-of-the-Art Computational Modeling for Enhanced Drug Discovery
The application of computational modeling and in silico techniques stands to significantly accelerate the drug discovery process for this compound. nih.gov Molecular docking studies can be employed to predict the binding affinity of this compound derivatives to a wide range of biological targets, thereby prioritizing compounds for synthesis and biological testing. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of these compounds with their biological activities, guiding the design of more potent and selective analogues. mdpi.com Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling using computational tools can help in the early identification of candidates with favorable pharmacokinetic and safety profiles. bohrium.com
Investigation of Novel Biological Targets and Therapeutic Areas
A key area for future investigation is the exploration of novel biological targets and therapeutic applications for this compound. Given the diverse biological activities reported for the broader quinoline (B57606) class, including anticancer, antimicrobial, and anti-inflammatory properties, it is plausible that the 5-acetamide derivative may also exhibit a range of valuable pharmacological effects. researchgate.net High-throughput screening of this compound and its derivatives against a panel of disease-relevant targets could uncover novel therapeutic opportunities. For instance, its potential as an inhibitor of enzymes such as ADAMTS-5, which is implicated in osteoarthritis, could be explored, drawing parallels from studies on other substituted quinoline acetamides. nih.gov
Development of Multi-targeting Agents Incorporating the Quinoline-Acetamide Core
The development of multi-target agents has emerged as a promising strategy for treating complex multifactorial diseases like cancer. nih.gov The quinoline-acetamide core of this compound presents a versatile scaffold for the design of such agents. By strategically modifying the core structure and introducing additional pharmacophores, it may be possible to develop compounds that can simultaneously modulate multiple biological targets. For example, hybrid molecules that combine the quinoline-acetamide moiety with other known anticancer pharmacophores could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance. mdpi.com The design of such multi-target ligands can be guided by computational approaches to optimize their interactions with multiple targets of interest.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(quinolin-5-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling quinolin-5-amine with acetyl chloride or acetic anhydride under controlled conditions. For example, acetylation of the amine group can be achieved using a Schotten-Baumann reaction in a biphasic solvent system (e.g., dichloromethane/water) with a base like sodium hydroxide. Temperature control (0–5°C) minimizes side reactions like over-acetylation .
- Optimization : Solvent polarity and stoichiometric ratios of reagents significantly impact yield. TLC and HPLC are critical for monitoring reaction progress .
Q. What spectroscopic techniques are most effective for characterizing N-(quinolin-5-yl)acetamide?
- Methodology :
- NMR : H and C NMR confirm the acetamide moiety (e.g., carbonyl resonance at ~168–170 ppm) and quinoline ring protons (aromatic signals at 7.5–9.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., ) and detects isotopic patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
Q. How is N-(quinolin-5-yl)acetamide screened for preliminary biological activity?
- Methodology :
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT or Mosmann’s colorimetric assay (1983) using human cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields of N-(quinolin-5-yl)acetamide?
- Methodology :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via recrystallization.
- Catalysis : Lewis acids (e.g., ZnCl) or enzyme-mediated acetylation improve regioselectivity and reduce byproducts .
- Flow Chemistry : Continuous-flow reactors enable precise temperature control and higher scalability .
Q. How should researchers resolve contradictions in reported bioactivity data for N-(quinolin-5-yl)acetamide derivatives?
- Methodology :
- Purity Analysis : Impurities (>95% purity via HPLC) ensure reliable bioactivity data. Contradictions often arise from unaccounted degradation products .
- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability between labs .
Q. What computational tools predict the binding affinity of N-(quinolin-5-yl)acetamide with biological targets?
- Methodology :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., topoisomerase II) or receptors. Validate with MD simulations to assess binding stability .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on quinoline) with activity trends .
Q. How does the substitution pattern on the quinoline ring influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP Determination : Shake-flask or HPLC methods quantify lipophilicity, which impacts membrane permeability.
- Metabolic Stability : Liver microsome assays (human/rat) identify metabolic hotspots (e.g., oxidation at C-5) .
Q. What strategies improve the hydrolytic stability of N-(quinolin-5-yl)acetamide in aqueous formulations?
- Methodology :
- pH Profiling : Stability studies across pH 1–10 identify degradation pathways (e.g., amide hydrolysis at acidic pH).
- Prodrug Design : Masking the acetamide as a tert-butyl carbamate enhances stability until enzymatic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
